7-Deazahypoxanthine

概述

描述

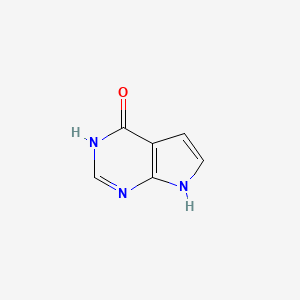

7-Deazahypoxanthine, also known as 3,7-Dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, is a heterocyclic compound with significant biological and chemical importance. It is structurally similar to hypoxanthine but lacks a nitrogen atom at the 7th position, which imparts unique properties to the molecule.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deazahypoxanthine typically involves multicomponent reactions. One notable method includes the cyclocondensation of sulfonamides with aldehydes and cyanoacetamide to form intermediate pyrrolines, which then undergo a base-promoted elimination to yield the pyrrole structure. This is followed by a ring-closing reaction with ethyl-hex-5-ynoate .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the multicomponent reaction approach is scalable and can be adapted for larger-scale synthesis. The use of commercially available starting materials and one-pot synthesis techniques makes this method efficient and cost-effective .

化学反应分析

Types of Reactions: 7-Deazahypoxanthine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions, particularly on the C7 and C8 positions, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which have been studied for their enhanced biological activities .

科学研究应用

Synthesis of 7-Deazahypoxanthine

The synthesis of this compound has been explored through various methodologies. A notable approach involves starting from 2,3-diaminopyridine, which is converted into benzyl-protected intermediates before undergoing further transformations to yield this compound. The overall yield reported for this synthesis is approximately 24% over seven steps .

| Synthesis Step | Intermediate | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Benzyl-protected 1-deazaadenine | Sandmeyer conditions | - |

| 2 | Hydroxy group introduction | Pearlman’s catalyst + H₂ | 24% |

Anticancer Properties

This compound and its derivatives have shown promising anticancer activities. For instance, analogues inspired by marine alkaloids have been synthesized that disrupt microtubule dynamics in cancer cells. These compounds exhibit significant cytotoxicity with nanomolar antiproliferative activities against various cancer cell lines .

- Mechanism of Action : The anticancer activity is primarily attributed to the disruption of microtubule dynamics, which is crucial for cell division.

Enzyme Inhibition

This compound acts as a noncompetitive inhibitor of purine nucleoside phosphorylase (PNP), an enzyme involved in the salvage pathway of purine metabolism. This inhibition can have therapeutic implications in cancer treatment and other diseases where purine metabolism is disrupted .

| Enzyme | Inhibition Type | Inhibition Constant (K_i) |

|---|---|---|

| Purine Nucleoside Phosphorylase | Noncompetitive | 0.13 mM |

Structure-Activity Relationship (SAR) Studies

Research on the structure-activity relationships of 7-deazahypoxanthines has revealed that specific substitutions at the N3 and N9 positions significantly affect their biological activity. For example, while N3 substitution typically results in loss of activity, N9-substituted compounds retain their potency against cancer cells .

Case Study on Anticancer Efficacy

A study investigated the efficacy of C2-alkynyl substituted 7-deazahypoxanthines in a colon cancer mouse model. The results indicated that these compounds reduced tumor size significantly at nontoxic concentrations, demonstrating their potential as effective anticancer agents .

- Findings :

- IC50 values in the double to single-digit nanomolar range.

- Statistically significant reduction in tumor size.

Case Study on Polymerase Chain Reaction Applications

7-Aminobutynyl-8-aza-7-deazahypoxanthine was evaluated as a quasi-universal nucleobase for use in polymerase chain reactions (PCR). The study found that primers containing this compound did not inhibit Taq polymerase activity, suggesting its utility in genetic engineering and molecular diagnostics .

作用机制

The mechanism of action of 7-Deazahypoxanthine involves its interaction with molecular targets such as tubulin. By inhibiting tubulin assembly, it disrupts microtubule dynamics, which is crucial for cell division. This leads to mitotic delay and subsequent cell death, making it a potent antiproliferative agent . Additionally, it acts as a noncompetitive inhibitor of purine nucleoside phosphorylase, affecting the phosphorolysis of inosine .

相似化合物的比较

7-Deazaadenine: Similar in structure but with different biological activities.

8-Aza-7-deazapurine: Another analog with potential antibacterial properties.

9-Deazahypoxanthine: Shares structural similarities but differs in its mechanism of action.

Uniqueness: 7-Deazahypoxanthine is unique due to its specific inhibition of tubulin assembly and its potential as an antiproliferative agent. Its structural modifications at the C7 and C8 positions enhance its solubility and biological activity, distinguishing it from other similar compounds .

生物活性

7-Deazahypoxanthine (7DHX) is a purine derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

This compound is a modified purine nucleobase where the carbonyl group at C2 is removed, resulting in enhanced bioactivity compared to its parent compounds. The synthesis of 7DHX and its analogues typically involves multi-step organic reactions that allow for various substitutions at the nitrogen positions, enhancing their therapeutic profiles.

Synthesis Overview

- Starting Materials : Commonly synthesized from marine alkaloids or through chemical modifications of existing purine bases.

- Synthetic Pathways : Include one-step multicomponent reactions or two-step processes involving protected intermediates to ensure selectivity and yield.

2.1 Anticancer Activity

Research has demonstrated that 7-deazahypoxanthines exhibit potent anticancer properties by disrupting microtubule dynamics in cancer cells. This mechanism is crucial as it leads to mitotic arrest and subsequent cell death.

- Mechanism of Action :

- Inhibition of tubulin polymerization, leading to disrupted spindle formation during mitosis.

- Noncompetitive inhibition of key enzymes involved in nucleoside metabolism.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of various this compound derivatives against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines. The results indicated:

- GI50 Values : The concentration required to inhibit cell growth by 50% was significantly low for certain derivatives, indicating high potency.

| Compound | GI50 (HeLa) | GI50 (MCF-7) |

|---|---|---|

| Compound A | 0.022 µM | 0.035 µM |

| Compound B | 0.028 µM | 0.045 µM |

These findings highlight the potential of these compounds as effective anticancer agents, especially against multidrug-resistant cancer cells, as they were found to circumvent resistance mechanisms associated with ABC transporters.

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens, including resistant strains of bacteria.

Research Findings:

- A recent study screened new derivatives for antibacterial activity against Gram-positive and Gram-negative bacteria, revealing significant inhibition rates.

- Minimum Inhibitory Concentrations (MIC) for selected compounds were reported as follows:

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Compound C | 50 µg/mL | Mycobacterium smegmatis |

| Compound D | 13 µg/mL | Mycobacterium tuberculosis |

These results suggest that modifications to the this compound structure can enhance its efficacy against specific microbial targets.

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives. Substitutions at specific nitrogen positions have been shown to affect both potency and selectivity.

- N9 Substitution : Retains nanomolar antiproliferative activities while maintaining efficacy against multidrug-resistant strains.

- N3 Substitution : Generally results in a loss of activity, highlighting the importance of specific structural configurations for maintaining bioactivity.

4. Conclusion

The biological activity of this compound underscores its potential as a versatile therapeutic agent in both oncology and infectious disease management. Ongoing research into its mechanisms of action and structure-activity relationships will likely yield novel compounds with improved efficacy and safety profiles.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 7-deazahypoxanthine derivatives, and how do substituents influence reaction yields?

- Methodological Answer : this compound derivatives are synthesized via multicomponent reactions, with substituents at the C2 position significantly impacting yields. For example, chloro- or bromo-substituted aryl groups (e.g., 25l: 74% yield, 25m: 77%) enhance efficiency compared to hydroxyl or cyano groups (25n: 26%, 25o: 47%) due to electronic and steric effects . Analytical characterization typically combines NMR, HPLC, and mass spectrometry to confirm purity and structure.

Q. How is the antiproliferative activity of 7-deazahypoxanthines evaluated in vitro?

- Methodological Answer : Standard MTT or sulforhodamine B (SRB) assays are used to measure GI50 values across cancer cell lines (e.g., U87 glioblastoma, A549 NSCLC). For instance, compound 22 showed GI50 values of 0.3 μM in apoptosis-resistant U373 glioblastoma and SKMEL melanoma cells, confirmed via quantitative videomicroscopy to monitor cell death dynamics .

Advanced Research Questions

Q. How do N3- and N9-substitutions on the this compound scaffold affect tubulin-binding activity and resistance mechanisms?

- Methodological Answer : N9-substituted derivatives retain nanomolar antiproliferative activity (e.g., GI50 = 0.3–10 nM) by preserving interactions with β-tubulin’s colchicine-binding site, as shown via docking studies . In contrast, N3-substitution abolishes activity, likely due to steric hindrance. Crucially, these compounds evade ABC transporter-mediated multidrug resistance (MDR), as demonstrated in ABCB1/ABCC1/ABCG2-overexpressing cell lines .

Q. What experimental strategies reconcile contradictory data between enzymatic oxidation (e.g., xanthine oxidase) and cellular microtubule targeting?

- Methodological Answer : While this compound is oxidized by xanthine oxidase at C2 (Km = 9 μM for 7-deazaxanthine formation) , its anticancer activity primarily stems from tubulin disruption. To resolve this, researchers use cell-free tubulin polymerization assays alongside enzymatic inhibition studies. For example, biotinylated probes (e.g., compound 24 ) enable proteomic pulldown assays to confirm tubulin as the primary target .

Q. How can in vivo efficacy of 7-deazahypoxanthines be optimized using preclinical models?

- Methodological Answer : Mouse xenograft models (e.g., colon cancer) are employed to assess tumor size reduction and toxicity. The C2-alkynyl analogue reduced tumor volume by >50% at 10 mg/kg, with pharmacokinetic studies guiding dose optimization. Histopathology and serum biomarkers (e.g., ALT/AST) are critical for evaluating hepatotoxicity .

Q. Key Research Gaps and Future Directions

- Proteomic Profiling : Use biotinylated probes (e.g., 24 ) to identify off-target interactions .

- Toxicity Mitigation : Explore N9-derivatization to improve therapeutic windows while retaining potency .

- Mechanistic Cross-Validation : Combine cryo-EM for tubulin-binding studies with metabolomics to assess xanthine oxidase-mediated oxidation in vivo .

属性

IUPAC Name |

3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMZEITWVNHWJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190281 | |

| Record name | 7-Deazahypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-71-5 | |

| Record name | 7-Deazahypoxanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Deazahypoxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3680-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3680-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Deazahypoxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。